3,6-Dimethylphenanthrene
Overview
Description
Synthesis Analysis
The synthesis of 3,6-dimethylphenanthrenes involves novel strategies such as the deoxygenation of arene 1,4-endoxides with trimethylsilyl iodide and furan/dimethyl-1-naphthyne cycloaddition reactions (Kee-Yong Jung & M. Koreeda*, 1989). This approach provides an efficient pathway to synthesize not only 3,6-dimethylphenanthrenes but also its regioisomers.
Molecular Structure Analysis
The molecular structure of 3,6-dimethylphenanthrenes and similar compounds has been extensively studied, revealing details about steric strain and its impact on tumorigenicity. The crystal structure analysis of 3,6-dimethylcholanthrene, for example, shows significant distortion due to the presence of methyl substituents, influencing the molecule's biological activity (D. W. Jones & J. Shaw, 1989).
Chemical Reactions and Properties
Chemical reactions of 3,6-dimethylphenanthrene, including its utilization as a carbon and energy source by specific bacterial strains, showcase the compound's biodegradability and interaction with the environment. Sphingomonas sp. can utilize 3,6-dimethylphenanthrene, transforming it through various metabolic pathways, indicating the compound's chemical reactivity and potential for environmental remediation (J. Sabaté, M. Viñas, J. Bayona, & A. Solanas, 2003).
Physical Properties Analysis
The physical properties of 3,6-dimethylphenanthrene, including its vibrational modes and spectroscopic characteristics, have been thoroughly investigated. Research utilizing FT-IR, FT-Raman, Mass, and NMR spectroscopy provides insights into the compound's altered geometrical parameters and electronic properties, enhancing our understanding of its stability and reactivity (M. M. Ali, G. George, S. Ramalingam, S. Periandy., & V. Gokulakrishnan, 2015).
Chemical Properties Analysis
The chemical properties of 3,6-dimethylphenanthrene, such as its reactivity towards radical-initiated autoxidations, highlight its role as a potent antioxidant. This aspect is particularly relevant in the synthesis and study of compounds with antioxidant properties, underscoring the compound's potential in the development of new materials and drugs (M. Wijtmans, D. Pratt, J. Brinkhorst, R. Serwa, L. Valgimigli, G. Pedulli, & N. Porter, 2004).
Scientific Research Applications
Bioremediation of Contaminated Soils : A study by Sabaté, Viñas, Bayona, & Solanas (2003) reported the isolation of a bacterial strain, Sphingomonas sp. JS1, that utilizes 3,6-Dimethylphenanthrene as its sole carbon source. This strain can degrade various polycyclic aromatic hydrocarbons, indicating its potential use in bioremediation of creosote-contaminated soils.
Chemical Analysis and Spectroscopy Studies : Ali, George, Ramalingam, Periandy, & Gokulakrishnan (2015) conducted a study on 3,6-Dimethylphenanthrene's vibrational properties, utilizing techniques like FT-IR, FT-Raman, and NMR spectroscopy. This research contributes to understanding the chemical and physical properties of the compound, which is significant in pharmaceutical applications.
Cancer Research : LaVoie, Bedenko, Tulley-Freiler, & Hoffmann (1982) investigated 3,6-Dimethylphenanthrene's tumor-initiating activity in mouse skin. Their findings support the theory that certain structural requirements in methylated polynuclear aromatic hydrocarbons favor carcinogenic activity.
Ecotoxicology : Rhodes, Farwell, Hewitt, MacKinnon, & Dixon (2005) studied the effects of 3,6-Dimethylphenanthrene on embryonic development in Japanese medaka. This research highlights the potential ecological impacts of this compound in aquatic environments.
Synthesis and Chemical Reactions : Jung & Koreeda (1989) described a method for synthesizing 3,6-Dimethylphenanthrene and related compounds. This synthesis is crucial for further chemical and pharmaceutical studies.
Antiviral Research : A study by Carr et al. (1976) identified 3,6-Dimethylphenanthrene derivatives as a new class of antiviral agents, demonstrating the potential pharmaceutical applications of the compound.
Safety And Hazards
Future Directions
properties
IUPAC Name |
3,6-dimethylphenanthrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-11-3-5-13-7-8-14-6-4-12(2)10-16(14)15(13)9-11/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIBPZBOAJFEJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC3=C2C=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052682 | |
Record name | 3,6-Dimethylphenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9052682 | |
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Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White needles; [TCI America MSDS] | |
Record name | 3,6-Dimethylphenanthrene | |
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Vapor Pressure |
0.0000182 [mmHg] | |
Record name | 3,6-Dimethylphenanthrene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11009 | |
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Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3,6-Dimethylphenanthrene | |
CAS RN |
1576-67-6 | |
Record name | 3,6-Dimethylphenanthrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1576-67-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3,6-Dimethylphenanthrene | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001576676 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,6-DIMETHYLPHENANTHRENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60070 | |
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Record name | 3,6-Dimethylphenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9052682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-dimethylphenanthrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.919 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3,6-DIMETHYLPHENANTHRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25Y8J5A29M | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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